molecular formula C8H6BrN3S B1438901 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine CAS No. 1153976-85-2

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1438901
M. Wt: 256.12 g/mol
InChI Key: NMTGWXGNMOHUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Crystallographic and QTAIM Analysis

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine has been studied for its noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives. These studies involve crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, providing insights into the orientation of amino groups and the strength of intra- and intermolecular interactions, particularly in compounds with halogen substitutions (El-Emam et al., 2020).

Molecular Cocrystals Formation

Research has also focused on the formation of molecular cocrystals involving 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine. These cocrystals exhibit specific hydrogen bonding motifs and weak π-π stacking interactions, essential for understanding molecular assembly and crystal engineering (Smith & Lynch, 2013).

Corrosion Inhibition Study

The compound has been included in studies assessing corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations have been employed to investigate the interaction strength between metal surfaces and thiazole and thiadiazole derivatives, including 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine (Kaya et al., 2016).

Acetylcholinesterase-Inhibition Activities

The compound has shown potential in biological activities, particularly in acetylcholinesterase-inhibition, which is crucial in studying neurodegenerative diseases. Among its derivatives, 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine demonstrated significant inhibition activity (Zhu et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound like “3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine” would depend on its specific structure and properties. Some thiadiazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiadiazole derivatives are a promising class of compounds with a wide range of potential applications in medicine and other fields . Future research could focus on synthesizing new thiadiazole derivatives, studying their properties, and exploring their potential uses .

properties

IUPAC Name

3-(4-bromophenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTGWXGNMOHUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656168
Record name 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine

CAS RN

1153976-85-2
Record name 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine

Citations

For This Compound
1
Citations
W Yu, Y Huang, J Li, X Tang, W Wu… - The Journal of Organic …, 2018 - ACS Publications
A copper-catalyzed aerobic oxidative annulation reaction of 2-aminopyridine/amidine with isothiocyanate has been reported. This strategy involving C–N/N–S bond formations provides …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.